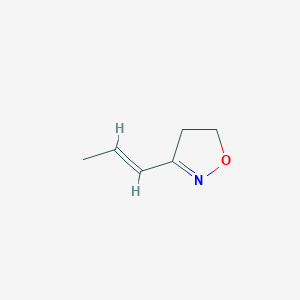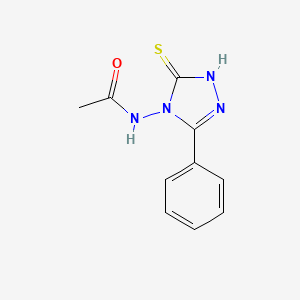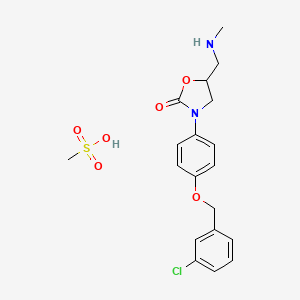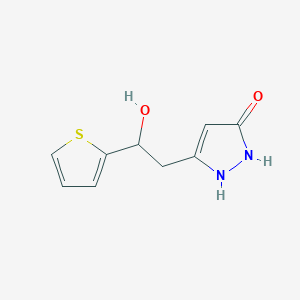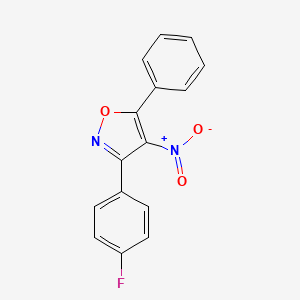
3-(4-Fluorophenyl)-4-nitro-5-phenyl-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-4-nitro-5-phenylisoxazole is a heterocyclic compound that contains an isoxazole ring substituted with a 4-fluorophenyl group, a nitro group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-4-nitro-5-phenylisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluorobenzaldehyde with nitroacetophenone in the presence of a base to form the intermediate chalcone, which then undergoes cyclization with hydroxylamine to form the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 3-(4-Aminophenyl)-4-nitro-5-phenylisoxazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluorophenyl)-4-nitro-5-phenylisoxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorophenyl group can enhance the binding affinity to certain receptors or enzymes, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with potential biological activity.
3-(4-Fluorophenyl)-2-hydroxy propionic acid: A key building block for the production of rhinovirus protease inhibitors.
Uniqueness
3-(4-Fluorophenyl)-4-nitro-5-phenylisoxazole is unique due to its combination of a fluorophenyl group, a nitro group, and an isoxazole ring, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
113641-79-5 |
|---|---|
Fórmula molecular |
C15H9FN2O3 |
Peso molecular |
284.24 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-4-nitro-5-phenyl-1,2-oxazole |
InChI |
InChI=1S/C15H9FN2O3/c16-12-8-6-10(7-9-12)13-14(18(19)20)15(21-17-13)11-4-2-1-3-5-11/h1-9H |
Clave InChI |
ZDHNBRBKHQZVLX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12913616.png)

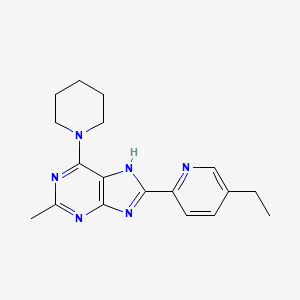
![4-[(2-Nitrophenoxy)methyl]-1,2-oxazole](/img/structure/B12913633.png)



![(3-Amino-6,7-dihydro[1,2]oxazolo[4,3-c]pyridin-5(4H)-yl)(4-chlorophenyl)methanone](/img/structure/B12913653.png)
